

Synthesis Pathways for 7-Ketoabiraterone Acetate Reference Standards

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Compound of Interest

Compound Name: 7-Ketoabiraterone acetate

Cat. No.: B1151456

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Executive Summary & Strategic Importance

7-Ketoabiraterone Acetate (CAS: 2410075-48-6) is a process-related impurity and a degradation product of Abiraterone Acetate, a CYP17A1 inhibitor used in prostate cancer therapy. In regulatory contexts (ICH Q3A/B), it is often monitored as Impurity C (or similar, depending on the pharmacopeia).

For the production of a Certified Reference Standard (CRS), simple degradation of the API is insufficient due to low yields and difficult purification from N-oxide byproducts. Therefore, a De Novo Synthesis—installing the ketone functionality before the pyridine ring coupling—is the authoritative method for generating high-purity (>99.5%) material.

Target Molecule Profile

Property	Detail
Chemical Name	(3 β)-3-Acetoxy-17-(3-pyridinyl)androsta-5,16-dien-7-one
Molecular Formula	C ₂₆ H ₃₁ NO ₃
Molecular Weight	405.53 g/mol
Key Structural Feature	-unsaturated ketone at C7; Pyridine ring at C17
Regulatory Status	USP/EP Specified Impurity; Genotoxic potential assessment required

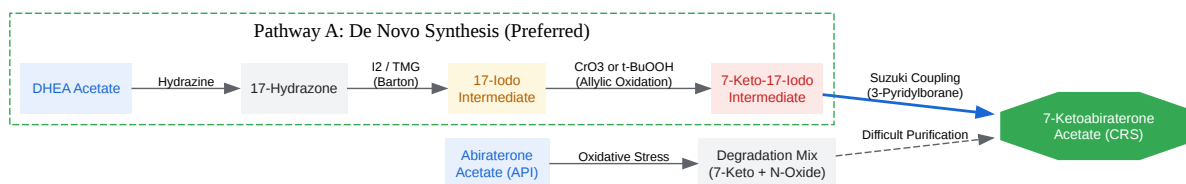
Retrosynthetic Analysis & Pathway Selection

To ensure "Self-Validating" purity, we must avoid the oxidative sensitivity of the pyridine nitrogen. Therefore, the synthesis is disconnected at the C17-C(Pyridine) bond.

Pathway Logic

- Pathway A: De Novo Synthesis (Recommended for CRS)
 - Strategy: Perform allylic oxidation on the 17-iodo-androsta-5,16-diene intermediate.
 - Advantage:[1][2][3][4] Avoids N-oxide formation; allows robust purification of the steroid core before expensive coupling.
 - Causality: The C7 position is allylic to the double bond. Radical oxidation here is thermodynamically favored but requires protection of the C3 alcohol (as acetate).
- Pathway B: Direct API Oxidation (For Stress Testing)
 - Strategy: Direct allylic oxidation of Abiraterone Acetate.
 - Disadvantage:[2][4][5] Produces mixtures of 7-keto, N-oxide, and epoxides. Low atom economy.

- Use Case: Determining Relative Retention Times (RRT) and degradation pathways.



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Figure 1: Comparative synthetic logic. Pathway A ensures the pyridine ring is introduced only after the oxidative step, preserving molecular integrity.

Detailed Experimental Protocols

Pathway A: The "De Novo" Synthesis (Reference Standard Grade)

This protocol assumes the starting material is 17-iodoandrosta-5,16-dien-3 β -yl acetate (Intermediate 1), derived from DHEA acetate via the Barton vinyl iodide synthesis.

Step 1: Allylic Oxidation (Formation of the Enone)

Objective: Introduce the ketone at C7 without affecting the vinyl iodide at C17.

- Reagents:
 - Substrate: 17-iodoandrosta-5,16-dien-3 β -yl acetate (1.0 eq)
 - Oxidant: tert-Butyl hydroperoxide (TBHP) (5.0 eq, 70% aq.)
 - Catalyst: Copper(I) Iodide (CuI) (0.1 eq) or Pyridinium chlorochromate (PCC) (if anhydrous conditions preferred).
 - Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).

- Protocol:
 - Dissolve 10.0 g of Intermediate 1 in 100 mL of ACN under nitrogen atmosphere.
 - Add CuI (430 mg) and stir at room temperature for 10 minutes.
 - Dropwise add TBHP (5.0 eq) over 30 minutes. The solution will darken.
 - Heat to 50°C and monitor by TLC/HPLC. Reaction typically completes in 6–8 hours.
 - Workup: Quench with 10% aqueous Na₂S₂O₃ (to destroy peroxides). Extract with Ethyl Acetate.[6][7] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
 - Purification: Flash chromatography (Hexane:EtOAc 80:20).
 - Yield: Expect 60–70% of 7-keto-17-iodo intermediate as a white solid.

Step 2: Suzuki-Miyaura Coupling

Objective: Attach the pyridine ring to the 7-keto core.

- Reagents:
 - Substrate: 7-keto-17-iodo intermediate (1.0 eq)
 - Coupling Partner: Diethyl(3-pyridyl)borane (1.2 eq)
 - Catalyst: Pd(PPh₃)₂Cl₂ (0.05 eq) or Pd(dppf)Cl₂.
 - Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq).
 - Solvent: THF / Water (4:1) or Toluene / Ethanol / Water.
- Protocol:
 - Charge a 3-neck flask with the 7-keto-17-iodo intermediate (5.0 g), Diethyl(3-pyridyl)borane (2.0 g), and Pd catalyst (400 mg).
 - Add degassed THF (50 mL) and Na₂CO₃ solution (15 mL).

- Reflux (approx. 75°C) under vigorous stirring and nitrogen sparge for 4–6 hours.
- Critical Control Point: Monitor the disappearance of the iodo-starting material. Incomplete conversion leads to difficult separation.
- Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with water and extract with EtOAc.
- Purification: Recrystallize from Ethanol or Acetone.
- Final Yield: ~3.5 g (>99% purity) of **7-Ketoabiraterone Acetate**.

Analytical Characterization

To validate the reference standard, the following data must be generated.

HPLC Method (Impurity Profiling)

- Column: C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 μm.
- Mobile Phase:
 - A: 10 mM Ammonium Acetate (pH 4.5)
 - B: Acetonitrile[7][8]
- Gradient: 30% B to 90% B over 20 mins.
- Detection: UV at 254 nm.
- Retention Profile:
 - **7-Ketoabiraterone Acetate**: RRT ~0.42 (elutes significantly earlier than API due to polarity of ketone).
 - Abiraterone Acetate (API): RRT 1.00.

Spectroscopic Validation

Technique	Diagnostic Signal	Interpretation
^1H NMR (CDCl_3)	5.75 (s, 1H, H-6)	The olefinic proton at C6 shifts downfield (from ~5.4 in API) due to conjugation with the C7 ketone.
^{13}C NMR	~200.5 ppm (C=O)	Distinct carbonyl signal at C7.
HRMS (ESI+)	m/z 406.2382 $[\text{M}+\text{H}]^+$	Confirms formula $\text{C}_{26}\text{H}_{31}\text{NO}_3$.
IR	1670 cm^{-1}	Characteristic -unsaturated ketone stretch.

Stability & Storage

- Sensitivity: The C7-ketone activates the C6-double bond, making the molecule slightly more susceptible to Michael additions or further oxidation under light.
- Storage: Store at -20°C in amber vials under Argon.
- Re-test Period: 24 months.

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